molecular formula C18H13N3S B12519108 Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- CAS No. 656807-62-4

Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-

Cat. No.: B12519108
CAS No.: 656807-62-4
M. Wt: 303.4 g/mol
InChI Key: UAKHJCZNYXQVTR-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a fused pyrimidine and quinoline ring system with a thione group at the 2-position, a methyl group at the 9-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be achieved through various synthetic routes. One common method involves a multi-component reaction using barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of pyrimidoquinolines with various substituents on the benzene ring . Another approach involves the use of 6-aminouracils, aldehydes, and cyclohexanone derivatives . These methods offer significant improvements over traditional synthetic routes by providing higher yields and more straightforward procedures.

Industrial Production Methods: Industrial production of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- typically involves large-scale multi-component reactions. The use of commercially available starting materials, such as barbituric acid and anilines, allows for cost-effective and scalable production. Additionally, green chemistry techniques, such as mechanochemical synthesis using a ball-mill, have been employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .

Major Products: The major products formed from these reactions include various substituted pyrimidoquinolines with enhanced biological activities.

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and quinoline derivatives. These compounds share structural similarities and exhibit comparable biological activities. pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl- stands out due to its unique thione group at the 2-position, which contributes to its distinct pharmacological properties .

List of Similar Compounds:
  • Pyrido[2,3-d]pyrimidines
  • Quinoline derivatives
  • 5-deazaflavins
  • 6-aminouracil derivatives

Properties

CAS No.

656807-62-4

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

9-methyl-1-phenylpyrimido[4,5-b]quinoline-2-thione

InChI

InChI=1S/C18H13N3S/c1-12-6-5-7-13-10-14-11-19-18(22)21(17(14)20-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3

InChI Key

UAKHJCZNYXQVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=NC(=S)N(C3=N2)C4=CC=CC=C4

Origin of Product

United States

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